Balenine

Description

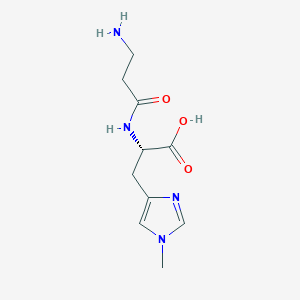

Structure

3D Structure

Properties

CAS No. |

331-38-4 |

|---|---|

Molecular Formula |

C10H16N4O3 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

3-aminopropanoyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate |

InChI |

InChI=1S/C10H16N4O3/c1-14-5-7(13-6-14)4-8(12)10(16)17-9(15)2-3-11/h5-6,8H,2-4,11-12H2,1H3/t8-/m0/s1 |

InChI Key |

QAWKDPXGVJMDHM-QMMMGPOBSA-N |

SMILES |

CN1C=C(N=C1)CC(C(=O)O)NC(=O)CCN |

Isomeric SMILES |

CN1C=C(N=C1)C[C@@H](C(=O)OC(=O)CCN)N |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)OC(=O)CCN)N |

Other CAS No. |

331-38-4 |

physical_description |

Solid |

Synonyms |

alenine N(beta)-alanyl-1-methyl-histidine N-beta-Ala-1-methyl-His N-beta-alanyl-1-methyl-histidine N-beta-alanyl-1-methyl-L-histidine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Balenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balenine (β-alanyl-1-methyl-L-histidine), a naturally occurring imidazole dipeptide, has garnered increasing interest within the scientific community for its potential therapeutic applications. Predominantly found in the skeletal muscle of certain marine and terrestrial vertebrates, this molecule exhibits significant antioxidant and regenerative properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, detailed experimental protocols for its analysis and synthesis, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics based on this promising dipeptide.

Chemical Structure and Identification

This compound is a dipeptide composed of β-alanine and 1-methyl-L-histidine. The systematic IUPAC name for this compound is (2S)-2-(3-aminopropanamido)-3-(1-methyl-1H-imidazol-4-yl)propanoic acid.[1][2] Its chemical structure is characterized by a β-alanine residue linked via a peptide bond to the α-amino group of a L-histidine residue, where the imidazole ring is methylated at the N-1 position.

Chemical Identifiers:

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Weight | 240.26 g/mol | [1][3] |

| Monoisotopic Mass | 240.122240398 Da | [2] |

| pKa (Strongest Acidic) | 3.43 | [4] |

| pKa (Strongest Basic) | 9.13 | [4] |

| logP | -3.9 | [4] |

| Water Solubility | 4.11 g/L | [4] |

| Polar Surface Area | 110.24 Ų | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Rotatable Bond Count | 6 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, extraction, and analysis of this compound.

Chemical Synthesis of this compound

-

Protection of Functional Groups: The amino group of β-alanine and the carboxylic acid group of 1-methyl-L-histidine are protected to prevent side reactions during the peptide bond formation. Common protecting groups for amino functions include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), while esterification is typically used to protect the carboxylic acid.

-

Peptide Coupling: The protected amino acid derivatives are coupled using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Deprotection: The protecting groups are removed to yield the final this compound product. The choice of deprotection conditions depends on the protecting groups used (e.g., trifluoroacetic acid for Boc deprotection).

-

Purification: The synthesized this compound is purified, typically by recrystallization or chromatography, to remove any unreacted starting materials and byproducts.

Extraction and Purification of this compound from Biological Samples

A common source for the extraction of this compound is whale muscle. The following protocol is based on a validated method for its determination in such samples:

-

Homogenization: A known weight of the muscle tissue is homogenized in a suitable buffer, such as a phosphate buffer.

-

Deproteinization: Proteins are precipitated by adding a solvent like ethanol or by acid treatment (e.g., with perchloric acid) followed by centrifugation to separate the protein pellet from the supernatant containing the small molecules, including this compound.

-

Purification: The supernatant can be further purified using techniques like solid-phase extraction (SPE) to remove interfering substances.

-

Lyophilization: The purified extract is often lyophilized (freeze-dried) to obtain a concentrated, stable powder of this compound.

Quantification of this compound in Plasma using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound in biological fluids.

-

Sample Preparation:

-

Collect blood samples in heparinized tubes and centrifuge to obtain plasma.

-

Deproteinize the plasma by adding a threefold volume of ethanol, followed by centrifugation.

-

Collect the supernatant for analysis.

-

-

Derivatization (Optional but recommended for UV detection):

-

This compound can be derivatized with a chromophore-containing reagent like phenyl isothiocyanate (PITC) to enhance its detection by UV-Vis spectrophotometry.

-

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: Detection can be achieved using a UV-Vis detector (if derivatized) or a mass spectrometer (LC-MS) for higher sensitivity and specificity.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of pure this compound.

-

Biological Signaling Pathways

This compound's biological activities, particularly its roles in muscle regeneration and antioxidant defense, are mediated through its interaction with specific cellular signaling pathways.

Role in Muscle Regeneration

This compound has been shown to promote skeletal muscle regeneration. This process is complex and involves the coordination of various cell types and signaling molecules. This compound appears to exert its pro-regenerative effects primarily by modulating the activity of macrophages.

Studies have indicated that this compound enhances the phagocytic activity of macrophages, which is a critical step in clearing cellular debris from injured muscle tissue, thereby creating a favorable environment for regeneration. Additionally, this compound modulates the expression of both pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines by macrophages, which helps to orchestrate the inflammatory response and promote tissue repair. While the precise molecular targets of this compound in macrophages are still under investigation, it is hypothesized that it may act through pathways similar to its structural analog, carnosine, which has been shown to involve the AKT2 signaling pathway.

Antioxidant Signaling

This compound exhibits potent antioxidant properties through multiple mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant defense systems.

As a direct antioxidant, this compound can neutralize reactive oxygen species (ROS) and chelate pro-oxidant metal ions like iron and copper, thereby preventing the initiation of oxidative chain reactions. Indirectly, this compound is thought to upregulate the body's own antioxidant defenses. It is suggested that this compound may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxifying enzymes, such as superoxide dismutase (SOD), leading to their increased expression and enhanced cellular protection against oxidative stress. The potential interaction with other oxidative stress-related pathways, such as the NF-κB pathway, is also an area of active research.

Conclusion

This compound is a dipeptide with a well-defined chemical structure and a range of interesting physicochemical and biological properties. Its demonstrated roles in promoting muscle regeneration and combating oxidative stress make it a compelling candidate for further investigation in the context of various pathological conditions. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects and on developing efficient and scalable synthetic routes to facilitate its broader application.

References

- 1. mdpi.com [mdpi.com]

- 2. Upregulation of Nrf2-related cytoprotective genes expression by acetaminophen-induced acute hepatotoxicity in mice and the protective role of betaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, Imidazole Dipeptide Promotes Skeletal Muscle Regeneration by Regulating Phagocytosis Properties of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Balenine Biosynthesis in Marine Vertebrates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balenine (β-alanyl-Nτ-methyl-L-histidine) is a histidine-containing dipeptide (HCD) found in high concentrations in the skeletal muscle of marine vertebrates, particularly cetaceans.[1][2] Like its more broadly studied analogues, carnosine and anserine, this compound is implicated in several critical physiological functions, including intracellular pH buffering, antioxidant activities, and metal ion chelation.[1][3] Its unique Nτ-methylation confers significant resistance to enzymatic degradation by carnosinase, enhancing its bioavailability and potential as a therapeutic agent. This guide provides a comprehensive overview of the this compound biosynthesis pathway, presenting the core enzymatic steps, quantitative data, and detailed experimental protocols for its investigation.

The this compound Biosynthesis Pathway

The synthesis of this compound is a two-step enzymatic process that begins with the formation of its precursor, carnosine.[1][4]

Step 1: Carnosine Synthesis The initial reaction is the ATP-dependent ligation of β-alanine and L-histidine to form the dipeptide carnosine. This reaction is catalyzed by carnosine synthase.[4][5]

-

Enzyme: Carnosine Synthase (EC 6.3.2.11), encoded by the CARNS1 gene (also known as ATPGD1).[6][7][8] This enzyme belongs to the ATP-grasp family of ligases.[6][8]

-

Substrates: L-histidine and β-alanine. β-alanine is generally considered the rate-limiting precursor for this reaction in muscle cells.[9]

-

Cofactor: The reaction requires ATP, which is hydrolyzed to ADP and inorganic phosphate (Pi) to provide the energy for peptide bond formation.[6][8]

Step 2: Nτ-Methylation of Carnosine The terminal step is the methylation of the carnosine molecule on the tele (τ) nitrogen of the imidazole ring of the histidine residue.

-

Enzyme: A putative Carnosine Nτ-methyltransferase . While the specific enzyme for this compound synthesis has not been definitively characterized, it is analogous to Carnosine N-methyltransferase (CARNMT1, EC 2.1.1.22), which synthesizes anserine by methylating the pros (π) nitrogen.[1][10] It is hypothesized that a distinct methyltransferase or an isoform with different positional specificity exists in this compound-rich species.

-

Substrate: Carnosine.

-

Methyl Donor: S-adenosyl-L-methionine (SAM) is the universal methyl group donor for this type of biological methylation reaction.[10][11] SAM is converted to S-adenosyl-L-homocysteine (SAH) in the process.[10]

Below is a diagram illustrating the complete biosynthetic pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its biosynthetic enzymes.

Table 1: Distribution and Concentration of Histidine-Containing Dipeptides (HCDs)

| Species/Tissue | This compound (mmol/kg wet wt) | Anserine (mmol/kg wet wt) | Carnosine (mmol/kg wet wt) | Reference(s) |

|---|---|---|---|---|

| Minke Whale (Muscle) | 20-150+ | - | < 5 | [12][13] |

| Dolphin (Muscle) | Major HCD | - | Minor HCD | [1][2] |

| Snake (Muscle) | Present | - | Present | [12][13] |

| Chicken (Pectoral Muscle) | - | 20-40+ | 5-15 | [6] |

| Tuna (White Muscle) | - | High | High | [14][15] |

| Human (Skeletal Muscle) | Trace | - | 5-8 |[9][16] |

Table 2: Kinetic Parameters of Carnosine Synthase (CARNS1/ATPGD1)

| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg) | kcat/Km (s-1M-1) | Reference(s) |

|---|---|---|---|---|---|

| Chicken (purified) | β-Alanine | 0.82 ± 0.11 | 148 ± 6 | 14,000 | [6] |

| Chicken (purified) | L-Histidine | 0.81 ± 0.15 | - | - | [6] |

| Mouse (recombinant) | β-Alanine | 1.1 ± 0.1 | 104 ± 3 | 17,000 | [6] |

| Human (recombinant) | β-Alanine | 1.9 ± 0.2 | 81 ± 3 | 25,000 |[6] |

Table 3: Kinetic Parameters of Carnosine N-methyltransferase (CARNMT1) for Anserine Synthesis

| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg) | kcat (min-1) | Reference(s) |

|---|---|---|---|---|---|

| Human (recombinant) | Carnosine | 4.959 | 1.77 | 0.09 | [17] |

| Human (recombinant) | S-adenosyl-L-methionine | 0.053 | - | 3.57 |[17] |

Note: Kinetic parameters for the specific Nτ-methyltransferase responsible for this compound synthesis are not yet available and represent a key area for future research.

Methodologies and Experimental Protocols

Investigating the this compound biosynthesis pathway requires a combination of analytical, biochemical, and molecular techniques.

Quantification of this compound and Related Dipeptides

A robust method for quantifying HCDs is essential. Reversed-phase high-performance liquid chromatography (HPLC) is a widely used technique.

-

Principle: Separation of dipeptides based on their polarity, often using an ion-pairing agent to improve retention and resolution on a C18 column. Detection is typically performed using a UV detector at 210 nm.

-

Sample Preparation:

-

Homogenize tissue samples (e.g., skeletal muscle) in a suitable buffer (e.g., phosphate-buffered saline).

-

Deproteinize the homogenate using an acid such as trichloroacetic acid (TCA) or sulfosalicylic acid.[4][18]

-

Centrifuge to pellet precipitated proteins and collect the supernatant.

-

Filter the supernatant through a 0.22 or 0.45 µm filter prior to injection.

-

-

Chromatographic Conditions (Example Protocol): [18]

-

Column: TSK-gel ODS-80Ts (4.6 mm × 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 50 mmol/L potassium dihydrogen phosphate (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid (as an ion-pairing agent) and acetonitrile in a 96:4 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 45 °C.

-

Detection: UV at 210 nm.

-

Quantification: Based on a standard curve generated with pure this compound, anserine, and carnosine standards.

-

For higher sensitivity and specificity, especially with complex biological matrices, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method.[19][20]

Carnosine Synthase (CARNS1) Activity Assay

This assay measures the rate of carnosine formation from its precursors.

-

Principle: A radiochemical assay that quantifies the incorporation of a radiolabeled precursor ([³H]β-alanine) into the dipeptide product (carnosine).[6]

-

Protocol:

-

Reaction Mixture: Prepare a standard incubation mixture (e.g., 100 µL total volume) containing:

-

50 mM HEPES buffer, pH 7.5

-

10 mM KCl

-

1 mM MgCl₂

-

3 mM MgATP

-

3 mM L-histidine

-

1 µM [³H]β-alanine (with a known specific activity, e.g., ~600,000 cpm).[6]

-

-

Enzyme Addition: Add the enzyme preparation (e.g., purified enzyme fraction or tissue homogenate) to the pre-warmed reaction mixture to start the reaction.

-

Incubation: Incubate at 37 °C for a fixed time (e.g., 20 minutes), ensuring the reaction is within the linear range.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by flash-freezing in liquid nitrogen.

-

Separation and Quantification: Separate the product, [³H]carnosine, from the unreacted [³H]β-alanine substrate using ion-exchange chromatography or HPLC. Quantify the radioactivity in the carnosine fraction using liquid scintillation counting.

-

Calculation: Calculate the rate of synthesis based on the amount of [³H]carnosine formed per unit time per mg of protein.

-

Experimental Workflow for Enzyme Characterization

The complete characterization of the enzymes in the this compound pathway follows a logical workflow.

Regulation of the Pathway

The regulation of this compound synthesis in marine vertebrates is likely controlled by several factors, primarily substrate availability and enzyme expression.

-

Substrate Availability: The synthesis of the carnosine precursor is dependent on the intracellular pools of L-histidine and β-alanine. While L-histidine is an essential amino acid obtained from the diet, β-alanine availability is often the rate-limiting step for HCD synthesis.[9] The high concentrations of this compound in marine mammals suggest highly efficient uptake, retention, or endogenous synthesis of these precursors in muscle tissue.

-

Enzyme Expression: The tissue-specific expression of CARNS1 and the putative Nτ-methyltransferase genes dictates where this compound can be synthesized. CARNS1 expression is known to be highest in striated muscles and the brain.[9] The expression levels of these enzymes are likely adapted to the physiological demands of the species, such as the need for enhanced buffering capacity during prolonged hypoxic dives in cetaceans.[3]

-

Cofactor Regeneration: The methylation cycle is dependent on the regeneration of SAM. The by-product SAH is a potent inhibitor of most methyltransferases, and its efficient removal and the subsequent regeneration of methionine and SAM are crucial for maintaining a high rate of this compound synthesis.[21][22]

Conclusion and Future Directions

The biosynthesis of this compound in marine vertebrates is a specialized metabolic pathway culminating from the actions of carnosine synthase and a putative carnosine Nτ-methyltransferase. While the synthesis of the carnosine backbone is well-understood, significant knowledge gaps remain.

Key areas for future research include:

-

Molecular Identification of Carnosine Nτ-methyltransferase: The definitive identification and characterization of the gene and protein responsible for the specific Nτ-methylation of carnosine is the most critical next step.

-

Comparative Enzymology: A comparative study of the kinetic properties and substrate specificity of CARNS1 and the methyltransferase from marine vertebrates versus terrestrial animals could reveal evolutionary adaptations.

-

Regulatory Mechanisms: Elucidating the signaling pathways and transcriptional controls that lead to the exceptionally high accumulation of this compound in the muscle of cetaceans will provide insight into metabolic adaptation to extreme environments.

Understanding this pathway in detail not only provides fundamental insights into the comparative biochemistry and physiology of marine animals but also opens avenues for the biotechnological production and therapeutic application of this highly stable and potent dipeptide.

References

- 1. Biosynthesis of Carnosine and Related Dipeptides in Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carnosine synthase - Wikipedia [en.wikipedia.org]

- 8. Molecular identification of carnosine synthase as ATP-grasp domain-containing protein 1 (ATPGD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β‐alanine transamination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carnosine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 11. S -Adenosylmethionine: more than just a methyl donor - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00086E [pubs.rsc.org]

- 12. Determination of Carnosine, Anserine, and this compound in the Muscle of Animal [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Acute this compound supplementation in humans as a natural carnosinase-resistant alternative to carnosine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

- 18. mdpi.com [mdpi.com]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Discovery and Evolving Research of Balenine: A Technical Guide

Abstract

Balenine (β-alanyl-3-methyl-L-histidine), an imidazole dipeptide predominantly found in marine vertebrates, has garnered increasing scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, historical research milestones, and current understanding of this compound's biological activities. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its antioxidant, anti-fatigue, and regenerative properties. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes implicated signaling pathways to facilitate further investigation into this promising marine-derived compound.

Discovery and Historical Perspective

The journey of this compound's discovery is intertwined with the broader exploration of histidine-containing dipeptides in the early 20th century.

-

Early Research on Related Compounds: The story begins with the isolation of carnosine (β-alanyl-L-histidine) from meat extract in 1900, followed by the discovery of anserine (β-alanyl-1-methyl-L-histidine) in 1929. These findings laid the groundwork for identifying other similar dipeptides in various animal tissues.

-

Initial Isolation of "Ophidine": In 1939, a dipeptide was isolated from snake muscle by Imamura and named "ophidine".[1] Its exact structure, however, remained unconfirmed for several decades.

-

The Discovery of this compound: The first official isolation and naming of this compound occurred in 1962 when Pocchiari and colleagues extracted the compound from the muscle of baleen whales (Balaenoptera species).[1] The name "this compound" is derived from the genus of these marine mammals.

-

Unraveling the Identity of Ophidine: It wasn't until 1965 that Nakai and Tsujigado revisited the structure of ophidine and conclusively demonstrated that it was identical to this compound (β-alanyl-3-methyl-L-histidine).[1] A significant paper by P. O. Dennis and P. A. Lorkin in the Journal of the Chemical Society in the same year detailed the isolation and synthesis of this compound from whale-meat extract, further solidifying its chemical identity.[2][3][4]

Subsequent research has focused on identifying sources of this compound, characterizing its physiological functions, and exploring its potential as a nutraceutical and therapeutic agent. Notably, the opah fish (Lampris guttatus) has been identified as a particularly rich source of this dipeptide.[5]

Physicochemical Properties and Distribution

This compound is a dipeptide composed of β-alanine and 3-methyl-L-histidine. Its methylated imidazole ring contributes to its unique properties, including greater stability compared to carnosine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C10H16N4O3 | |

| Molar Mass | 240.26 g/mol | |

| pKa (imidazole ring) | 7.03 | [6] |

Table 2: Concentration of this compound in Various Marine Animals

| Species | Tissue | Concentration | Reference(s) |

| Opah (Lampris guttatus) | Dorsal ordinary muscle | 25.61 g/kg | [7] |

| Minke Whale (Balaenoptera acutorostrata) | Muscle | 18.89 g/kg | [7] |

| Various snake species | Muscle | Varies | [8] |

| Various fish species | Muscle | Varies | [8] |

| Various marine mammals | Muscle | Varies | [2][8] |

Key Biological Activities and Mechanisms of Action

Research has illuminated several key biological functions of this compound, with a primary focus on its antioxidant, anti-fatigue, and regenerative capabilities.

Antioxidant and Iron-Chelating Activity

This compound exhibits potent antioxidant properties, contributing to cellular protection against oxidative stress.

Table 3: Comparative Antioxidant and Iron-Chelating Activities

| Compound | ORAC (μmol TE/μmol) | HORAC (μmol GAE/μmol) | Fe(II)-Chelating Ability (%) at 0.3 mM | Reference(s) |

| This compound | Significantly higher than Carnosine and Anserine | Significantly higher than Carnosine and Anserine | Significantly higher than Carnosine and Anserine | [9] |

| Carnosine | Data not specified | Data not specified | Data not specified | [9] |

| Anserine | Data not specified | Data not specified | Data not specified | [9] |

ORAC: Oxygen Radical Absorbance Capacity; HORAC: Hydroxyl Radical Averting Capacity; TE: Trolox Equivalents; GAE: Gallic Acid Equivalents.

The superior antioxidant and iron-chelating activities of this compound compared to carnosine and anserine suggest its potential as a potent agent against oxidative damage.[9][10]

Muscle Regeneration and Anti-inflammatory Effects

This compound has demonstrated a significant role in promoting skeletal muscle regeneration following injury. Studies using a cardiotoxin-induced muscle injury model have shown that dietary supplementation with a this compound-enriched extract accelerates the regeneration process.[11][12] This is achieved, in part, by modulating the inflammatory response and enhancing the phagocytic activity of macrophages.[11][12]

This compound supplementation has been shown to:

-

Increase the expression of myogenic marker genes such as Pax7, MyoD1, myogenin, and Myh3.[11]

-

Promote the expression of both pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines during the degeneration and regeneration phases.[11][12]

-

Enhance the phagocytic activity of macrophages, which is crucial for clearing cellular debris and facilitating tissue repair.[11][12]

Potential Signaling Pathways

While the precise molecular mechanisms are still under investigation, preliminary evidence suggests the involvement of several key signaling pathways in mediating the effects of this compound.

Carnosine, a structurally similar dipeptide, has been shown to enhance macrophage phagocytosis through the AKT2 signaling pathway, potentially involving the receptors CD36 and RAGE. It is hypothesized that this compound may act through a similar mechanism.

This compound's influence on cytokine expression during muscle regeneration suggests its interaction with inflammatory signaling pathways such as NF-κB and MAPK.

This compound has been reported to influence the regulation of mitochondrial biogenesis.[6] This likely involves the activation of the PGC-1α signaling pathway, a master regulator of mitochondrial gene expression.

References

- 1. Akt1 and Akt2 protein kinases differentially contribute to macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute this compound supplementation in humans as a natural carnosinase-resistant alternative to carnosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AKT2 Regulates Pulmonary Inflammation and Fibrosis via Modulating Macrophage Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Pgc-1α Senses the CBC of Pre-mRNA To Dictate the Fate of Promoter-Prox" by Xavier Rambout, Hana Cho et al. [digitalcommons.library.tmc.edu]

- 5. This compound, Imidazole Dipeptide Promotes Skeletal Muscle Regeneration by Regulating Phagocytosis Properties of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decrease of free radical concentrations in humans following consumption of a high antioxidant capacity natural product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anserine, this compound, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PGC-1α, Inflammation, and Oxidative Stress: An Integrative View in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Exercise and TFAM in Preventing Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. [PDF] Akt Signaling Pathway in Macrophage Activation and M1/M2 Polarization | Semantic Scholar [semanticscholar.org]

The Occurrence and Quantification of Balenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balenine, also known as ophidine, is a naturally occurring histidine-containing dipeptide (HCD) composed of β-alanine and 3-methyl-L-histidine. As an isomer of the more extensively studied anserine, this compound is distinguished by the methylation at the tele (τ or 3) position of the histidine imidazole ring. This structural nuance significantly influences its biochemical properties, resistance to enzymatic degradation, and distribution across the animal kingdom. Functionally, this compound is implicated in pH buffering within excitable tissues, antioxidant defense, and metal ion chelation. Its higher stability compared to carnosine and anserine makes it a compound of increasing interest for its potential as a therapeutic agent and nutraceutical. This guide provides a comprehensive overview of the natural sources, tissue-specific distribution, and quantitative analysis of this compound.

Natural Sources and Distribution

This compound is found exclusively in animal tissues, with its concentration varying significantly among different species and muscle types. While carnosine is predominant in many terrestrial mammals and anserine in birds, this compound is characteristically abundant in marine mammals and certain reptiles.

Mammals: The most significant concentrations of this compound are found in the skeletal muscle of cetaceans, such as whales and dolphins. It is a hallmark dipeptide in these marine species. In terrestrial mammals, its presence is less pronounced. For instance, in pigs, this compound (ophidine) content varies with age and muscle type, gradually accumulating in muscles like the longissimus dorsi.

Reptiles: High concentrations of this compound are found in the muscle tissue of various snake species, which is the origin of its alternative name, ophidine.

Fish: this compound has been identified in several fish species, with particularly high levels found in the muscle of the opah (Lampris guttatus).

Birds: The presence of this compound in avian species is generally low to negligible, with anserine being the dominant HCD.

Quantitative Data on this compound Distribution

The following table summarizes the concentration of this compound in the muscle tissue of various animal species, providing a comparative view of its distribution.

| Class | Species | Tissue | This compound Concentration (mmol/kg wet weight) |

| Mammalia | Minke Whale (Balaenoptera acutorostrata) | Muscle | 75 - 160 |

| Fin Whale (Balaenoptera physalus) | Muscle | 155 | |

| Sei Whale (Balaenoptera borealis) | Muscle | 130 | |

| Pilot Whale (Globicephala melaena) | Muscle | 130 | |

| Dolphin | Muscle | 125 | |

| Pig (Sus scrofa domesticus) | Longissimus dorsi | ~5 | |

| Reptilia | Sea Snake (Laticauda semifasciata) | Muscle | 105 |

| Cobra (Naja naja) | Muscle | 75 | |

| Checkered Keelback (Xenochrophis piscator) | Muscle | 65 | |

| Osteichthyes | Opah (Lampris guttatus) | Muscle | ~107 |

| Tuna (Thunnus obesus) | Muscle | 1 | |

| Eel (Anguilla japonica) | Muscle | 2 | |

| Aves | Chicken (Gallus gallus domesticus) | Muscle | Not Detected |

Note: Concentrations are derived from various sources and may vary based on the animal's age, diet, and the specific analytical methods employed.

Biosynthesis of this compound

This compound is synthesized from its constituent amino acids, β-alanine and 3-methyl-L-histidine. This reaction is catalyzed by carnosine synthetase (CARNS1), an ATP-dependent enzyme that forms the peptide bond between the two substrates. While L-histidine is the precursor for carnosine, a methylated form, 3-methyl-L-histidine, is required for this compound synthesis.

The Physiological Role of Balenine in Skeletal Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balenine (β-alanyl-Nτ-methyl-L-histidine), a naturally occurring imidazole dipeptide, is gaining significant attention within the scientific community for its potential physiological roles in skeletal muscle. As a methylated analog of carnosine, this compound exhibits unique biochemical properties, including enhanced bioavailability, which may offer therapeutic advantages. This technical guide provides an in-depth exploration of the current understanding of this compound's functions in skeletal muscle, focusing on its contributions to intracellular pH regulation, antioxidant defense, and muscle regeneration. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Histidine-containing dipeptides (HCDs), including carnosine, anserine, and this compound, are found in high concentrations in the skeletal muscle of many vertebrates.[1] While the physiological roles of carnosine and anserine have been extensively studied, this compound is emerging as a compound of significant interest due to its distinct molecular structure and favorable pharmacokinetics.[1] this compound's methylated imidazole ring confers resistance to degradation by carnosinase, the enzyme responsible for hydrolyzing carnosine, leading to greater stability and bioavailability upon oral supplementation.[1] This guide delves into the core physiological functions of this compound in skeletal muscle, providing a technical overview for further research and therapeutic exploration.

Physicochemical Properties and pH Buffering Capacity

One of the most well-established roles of HCDs in skeletal muscle is their contribution to intracellular pH buffering, which is critical for mitigating acidosis during intense exercise.[2]

Quantitative Data on Physicochemical Properties

The pKa value of a buffer determines its effective buffering range. This compound, with a pKa close to physiological pH, is well-suited for this role.

| Compound | pKa Value | Reference |

| This compound | 7.03 | [1] |

| Anserine | 7.04 | [1] |

| Carnosine | 6.83 | [1] |

Table 1: Comparison of pKa values of this compound, anserine, and carnosine.

The slightly higher pKa of this compound and anserine compared to carnosine suggests they may be more effective at buffering pH changes in the early stages of acidosis.[1]

Antioxidant Activity

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, and their overproduction during strenuous exercise can lead to oxidative stress and muscle damage. This compound has demonstrated notable antioxidant properties, contributing to the cellular defense against oxidative damage.

Mechanism of Antioxidant Action

The precise mechanisms of this compound's antioxidant activity are still under investigation, but are thought to involve direct scavenging of free radicals and the upregulation of endogenous antioxidant enzymes. In vitro studies have shown that this compound treatment of C2C12 myotubes leads to an increase in the activity of superoxide dismutase (SOD), a key enzyme in the dismutation of superoxide radicals.[1] This suggests that this compound may exert its antioxidant effects, at least in part, by modulating cellular antioxidant defense systems.

Role in Skeletal Muscle Regeneration

Emerging evidence suggests that this compound plays a significant role in the complex process of skeletal muscle regeneration following injury.

Modulation of the Inflammatory Response

Muscle regeneration is intricately linked to the inflammatory response. Studies using a cardiotoxin-induced muscle injury model in mice have shown that dietary supplementation with a this compound-enriched extract promotes the expression of both pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10, TGF-β1) cytokines at different stages of the regeneration process.[3] This suggests that this compound may help orchestrate the timely transition of the inflammatory response, which is crucial for efficient muscle repair.

Enhancement of Phagocytosis

The clearance of cellular debris by phagocytic immune cells, primarily macrophages, is a critical step in muscle regeneration. In vitro experiments have demonstrated that this compound can enhance the phagocytic activity of macrophages in a dose-dependent manner.[4] This increased phagocytic capacity may contribute to a more efficient removal of damaged tissue, thereby facilitating the subsequent stages of muscle repair.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's physiological roles.

Cardiotoxin-Induced Muscle Regeneration in Mice

This model is widely used to study skeletal muscle regeneration in vivo.

-

Animal Model: Male C57BL/6J mice (6-8 weeks old).

-

Cardiotoxin (CTX) Preparation: CTX from Naja mossambica mossambica venom is dissolved in sterile saline to a concentration of 10 µM.

-

Injury Induction: Mice are anesthetized, and 50 µL of the CTX solution is injected into the tibialis anterior (TA) muscle of one leg. The contralateral leg can be injected with saline as a control.

-

Tissue Collection: At various time points post-injection (e.g., 1, 3, 5, 7, and 14 days), mice are euthanized, and the TA muscles are dissected for histological or molecular analysis.

-

Histological Analysis: Muscles are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess muscle morphology, inflammatory cell infiltration, and the presence of regenerating myofibers with central nuclei.

-

Gene Expression Analysis: RNA is extracted from the muscle tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes related to inflammation (e.g., Tnf-α, Il-6, Il-10) and myogenesis (e.g., Pax7, MyoD, Myogenin).[3]

C2C12 Myotube Culture and Differentiation

The C2C12 cell line is a valuable in vitro model for studying myogenesis.

-

Cell Culture: C2C12 myoblasts are maintained in a growth medium (GM) consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Differentiation Induction: To induce differentiation into myotubes, confluent C2C12 myoblasts are switched to a differentiation medium (DM) containing DMEM with 2% horse serum.

-

Treatment: this compound can be added to the differentiation medium at various concentrations to study its effects on myotube formation and gene expression.

-

Analysis: Differentiated myotubes can be analyzed for morphology (e.g., fusion index), protein expression of muscle-specific markers (e.g., myosin heavy chain) by immunofluorescence or Western blotting, and gene expression by qRT-PCR.

Quantification of Macrophage Phagocytosis

This protocol allows for the quantitative assessment of phagocytic activity.

-

Cell Culture: RAW 264.7 macrophage-like cells are cultured in DMEM with 10% FBS.

-

Treatment: Cells are treated with different concentrations of this compound for a specified period (e.g., 24 hours).

-

Phagocytosis Assay: pHrodo™ Zymosan Bioparticles, which are non-fluorescent at neutral pH and become fluorescent in the acidic environment of the phagosome, can be used. The bioparticles are added to the cells, and the increase in fluorescence over time is measured using a fluorescence plate reader or flow cytometry. This provides a quantitative measure of phagocytic activity.

Conclusion and Future Directions

This compound is a promising imidazole dipeptide with multifaceted physiological roles in skeletal muscle. Its superior bioavailability compared to carnosine makes it an attractive candidate for further investigation as a potential therapeutic agent or nutritional supplement for conditions associated with muscle fatigue, oxidative stress, and impaired regeneration.

Future research should focus on elucidating the precise molecular mechanisms underlying this compound's effects, particularly its interaction with signaling pathways involved in antioxidant defense and inflammation. Further clinical trials are warranted to definitively establish the ergogenic effects of this compound supplementation in humans and to explore its therapeutic potential in various muscle-related disorders. The development of more targeted and sensitive analytical methods for quantifying this compound in different muscle fiber types will also be crucial for a more comprehensive understanding of its physiological distribution and function.

References

- 1. researchgate.net [researchgate.net]

- 2. Skeletal muscle fiber type: using insights from muscle developmental biology to dissect targets for susceptibility and resistance to muscle disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-ESI-MS/MS quantification of carnosine, anserine, and this compound in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Balenine's Mechanism of Action in Antioxidant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balenine (β-alanyl-Nτ-methyl-L-histidine) is a naturally occurring imidazole dipeptide found in significant concentrations in the skeletal muscle of certain marine animals. Emerging research has highlighted its potent antioxidant properties, suggesting its potential as a therapeutic agent against oxidative stress-induced pathologies. This technical guide provides an in-depth analysis of this compound's mechanism of action in antioxidant defense, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. This compound exerts its antioxidant effects through a multi-faceted approach, including direct radical scavenging, chelation of pro-oxidant metal ions, and modulation of endogenous antioxidant enzyme systems. Notably, this compound has demonstrated superior antioxidant and iron-chelating capacities compared to its well-studied analogues, carnosine and anserine. Furthermore, evidence suggests its involvement in the upregulation of superoxide dismutase (SOD), a critical enzyme in the detoxification of superoxide radicals. While direct evidence is still emerging, the structural similarity of this compound to other histidine-containing dipeptides that modulate the Nrf2 signaling pathway suggests a potential role for this key transcriptional regulator in this compound's cytoprotective effects. This guide aims to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Direct Antioxidant Mechanisms

This compound's antioxidant capacity is attributed to its ability to directly neutralize reactive oxygen species (ROS) and to chelate transition metals that catalyze the formation of these harmful radicals.

Radical Scavenging Activity

This compound has been shown to possess significant radical scavenging activity against various ROS. The Oxygen Radical Absorbance Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) assays are commonly used to quantify this activity.

Table 1: Comparative Radical Scavenging Activity of this compound, Carnosine, and Anserine

| Compound | ORAC Value (μmol TE/g) | HORAC Value (μmol CAE/g) |

| This compound | Data not available | Data not available |

| Carnosine | Data not available | Data not available |

| Anserine | Data not available | Data not available |

| Note: Specific ORAC and HORAC values for this compound, carnosine, and anserine were not explicitly found in the provided search results. This represents a knowledge gap for future research. |

Metal Ion Chelation

The ability to chelate pro-oxidant transition metals, such as iron (Fe²⁺), is a crucial aspect of this compound's antioxidant function. By sequestering these ions, this compound prevents their participation in Fenton-type reactions, which generate highly reactive hydroxyl radicals.

Table 2: Fe(II)-Chelating Ability of this compound, Carnosine, and Anserine

| Compound | Fe(II)-Chelating Ability (%) at 0.3 mM |

| This compound | Significantly higher than Carnosine and Anserine |

| Carnosine | Lower than this compound |

| Anserine | Lower than this compound |

| Source: Based on findings by Ishihara et al.[1][2] The exact percentage values were not provided in the search results, but the qualitative comparison was highlighted. |

Indirect Antioxidant Mechanisms: Modulation of Endogenous Antioxidant Enzymes

Beyond its direct actions, this compound enhances the cellular antioxidant defense system by upregulating the activity of key antioxidant enzymes.

Upregulation of Superoxide Dismutase (SOD) Activity

In vitro and in vivo studies have demonstrated that this compound can significantly increase the activity of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

In vitro studies: In C2C12 myotubes, this compound treatment led to an increase in SOD activity.[2][3] This activation was observed to be significantly greater than that induced by carnosine.[3]

-

In vivo studies: Mice fed a diet enriched with this compound showed increased SOD activity in their skeletal muscle.[3]

Importantly, these studies also noted that this compound did not cause changes in the activities of catalase (CAT) or glutathione peroxidase (GPx).[3]

Table 3: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Effect of this compound Treatment |

| Superoxide Dismutase (SOD) | Increased activity in C2C12 myotubes and mouse skeletal muscle.[2][3] |

| Catalase (CAT) | No significant change in activity.[3] |

| Glutathione Peroxidase (GPx) | No significant change in activity.[3] |

Potential Role of the Nrf2 Signaling Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. While direct evidence for this compound's activation of the Nrf2 pathway is currently limited, its structural analogue, carnosine, has been shown to activate this pathway.[4][5][6] This suggests a plausible, yet unconfirmed, mechanism for this compound's observed effects on SOD activity.

Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including those encoding for SOD, catalase, and glutathione S-transferases.

Caption: Hypothesized Nrf2 signaling pathway activation by this compound.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Determination of Radical Scavenging Activity (ORAC & HORAC Assays)

-

Principle: These assays measure the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl (ORAC) or hydroxyl (HORAC) radicals.

-

General Protocol:

-

A fluorescent probe (e.g., fluorescein) is incubated with the test compound (this compound).

-

A radical generator (e.g., AAPH for ORAC, Co(II) complex for HORAC) is added to initiate the oxidation reaction.

-

The fluorescence decay is monitored over time using a microplate reader.

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and comparing it to a standard antioxidant (e.g., Trolox for ORAC, gallic acid for HORAC).

-

Measurement of Fe(II)-Chelating Activity

-

Principle: This assay is based on the competition between the test compound and a chromogenic agent (e.g., ferrozine) for binding to ferrous ions.

-

General Protocol:

-

The test compound (this compound) is mixed with a solution of ferrous chloride (FeCl₂).

-

Ferrozine is added to the mixture. Ferrozine forms a stable, colored complex with free Fe²⁺.

-

The absorbance of the ferrozine-Fe²⁺ complex is measured spectrophotometrically.

-

A decrease in absorbance in the presence of the test compound indicates its Fe²⁺-chelating activity. The percentage of chelation is calculated relative to a control without the chelating agent.

-

In Vitro SOD Activity Assay in C2C12 Myotubes

-

Cell Culture and Treatment: C2C12 myoblasts are cultured and differentiated into myotubes. The myotubes are then treated with various concentrations of this compound for a specified period.

-

SOD Activity Measurement:

-

Cells are lysed, and the protein concentration of the lysate is determined.

-

SOD activity is measured using a commercially available kit or a standard assay (e.g., xanthine oxidase-cytochrome c method or NBT reduction assay). These assays are based on the inhibition of a superoxide-generating system by SOD present in the cell lysate.

-

The results are typically expressed as units of SOD activity per milligram of protein.

-

Caption: Workflow for in vitro SOD activity measurement.

In Vivo Assessment in a Cardiotoxin-Induced Muscle Injury Model

-

Animal Model: Cardiotoxin (CTX) is injected into the tibialis anterior muscle of mice to induce muscle damage and regeneration.[4][5][7][8]

-

Experimental Groups: Mice are divided into a control group and a group receiving a diet supplemented with this compound.

-

Tissue Collection and Analysis: At specific time points after injury, the tibialis anterior muscles are harvested.

-

SOD Activity Measurement: Muscle tissue is homogenized, and SOD activity is measured using methods similar to the in vitro assay.

-

Histological Analysis: Muscle sections can be stained (e.g., with Hematoxylin and Eosin) to assess the extent of muscle damage and regeneration.

Summary and Future Directions

This compound is a promising antioxidant with a multi-pronged mechanism of action that includes direct radical scavenging, metal ion chelation, and the upregulation of endogenous antioxidant enzymes, particularly SOD. Its superior antioxidant and iron-chelating properties compared to carnosine and anserine make it a compelling candidate for further investigation as a therapeutic agent for conditions associated with oxidative stress.

Future research should focus on:

-

Elucidating the role of the Nrf2 pathway: Investigating whether this compound directly activates the Nrf2 signaling pathway to upregulate antioxidant gene expression.

-

Quantitative analysis of radical scavenging: Determining the specific IC50 values of this compound for scavenging various reactive oxygen and nitrogen species.

-

Clinical trials: Evaluating the efficacy and safety of this compound supplementation in human populations for preventing or treating diseases linked to oxidative stress.

-

Pharmacokinetics and bioavailability: Further characterizing the absorption, distribution, metabolism, and excretion of this compound to optimize its therapeutic delivery.

By addressing these key areas, the full therapeutic potential of this compound as a potent, naturally derived antioxidant can be realized.

References

- 1. Oxidative stress and antioxidant enzyme upregulation in SOD1-G93A mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Applications and Mechanisms of Superoxide Dismutase (SOD) in Different Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Carnosine alleviates oxidative stress to prevent cellular senescence by regulating Nrf2/HO-1 pathway: a promising anti-aging strategy for oral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Therapeutic Potential of Carnosine as an Antidote against Drug-Induced Cardiotoxicity and Neurotoxicity: Focus on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Carnosine alleviates oxidative stress to prevent cellular senescence by regulating Nrf2/HO-1 pathway: a promising anti-aging strategy for oral mucosa [frontiersin.org]

- 8. An insight into role of amino acids as antioxidants via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability and Metabolism of Balenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balenine (β-alanyl-N(τ)-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide (HCD) found in various vertebrate tissues. As a structural analog of carnosine and anserine, this compound has garnered increasing interest for its potential physiological roles, including antioxidant and ergogenic properties. A critical aspect of evaluating its therapeutic or nutraceutical potential lies in understanding its stability and metabolic fate within a living system. This technical guide provides a comprehensive overview of the current knowledge on the in vivo stability and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

In Vivo Stability and Pharmacokinetics

This compound demonstrates significantly greater in vivo stability compared to its more extensively studied counterparts, carnosine and anserine. This enhanced stability is primarily attributed to its resistance to hydrolysis by the enzyme carnosinase (CN1), which rapidly degrades carnosine and anserine in human circulation.[1][2][3] The methylation on the imidazole ring of this compound appears to hinder its ability to bind effectively to human CN1.[4][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in humans following acute oral supplementation. Data for carnosine and anserine are included for comparison.

Table 1: In Vivo Half-Life of Histidine-Containing Dipeptides in Humans [1][2][6]

| Dipeptide | Half-Life (t½) (minutes) |

| This compound | 34.9 ± 14.6 |

| Anserine | 2.14 ± 0.58 |

| Carnosine | 1.20 ± 0.36 |

Table 2: Peak Plasma Concentration (Cmax) and Incremental Area Under the Curve (iAUC) of this compound in Humans Following Acute Supplementation [1][6]

| Dosage (mg/kg) | Cmax (µM) | iAUC (µM·min) |

| 1 | ~1.5 | Data not specified |

| 4 | ~7 | ~1000 |

| 10 | 28 | ~4000 |

Note: In vivo pharmacokinetic data for this compound in common animal models such as rats and mice are not as comprehensively documented as in humans. However, studies in mice have shown that orally administered this compound is absorbed and detectable in plasma. One study reported that 1 hour after administration of opah-derived this compound, plasma concentrations reached 128.27 nmol/mL.[7]

Metabolism of this compound

The primary metabolic pathway for this compound in vivo is hydrolysis catalyzed by the enzyme carnosinase (CN1), also known as beta-alanyl-histidine dipeptidase.[2] This enzymatic action cleaves the peptide bond, releasing its constituent amino acids.

Metabolic Pathway and Degradation Products

The hydrolysis of this compound results in the formation of β-alanine and N(τ)-methyl-L-histidine. Although this compound is more resistant to this process than carnosine, its degradation is still dependent on CN1 activity.[1][2]

Experimental Protocols

Human In Vivo Pharmacokinetic Study Protocol

This protocol is based on the methodology described by de Jager et al. (2023).[1][2][6]

1. Subjects: Healthy human volunteers.

2. Dosing: Acute oral administration of this compound at increasing doses (e.g., 1, 4, and 10 mg/kg body weight).

3. Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at baseline (pre-dose) and at multiple time points post-ingestion (e.g., 5, 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes).

4. Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

5. Analytical Method (UHPLC-MS/MS):

- Sample Preparation: Protein precipitation of plasma samples using a solvent like acetonitrile. An internal standard is added prior to precipitation. The supernatant is collected for analysis.

- Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) with a suitable column (e.g., C18) is used for separation.

- Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode is used for detection and quantification of this compound.

- Quantification: A calibration curve is generated using known concentrations of this compound to quantify its concentration in the plasma samples.

6. Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using non-compartmental analysis.

General Workflow for In Vivo Metabolism Study

The following diagram illustrates a general experimental workflow for investigating the in vivo stability and metabolism of this compound in an animal model.

Conclusion

The in vivo stability of this compound is markedly superior to that of carnosine and anserine in humans, primarily due to its resistance to hydrolysis by carnosinase. This results in higher plasma concentrations and a longer half-life after oral administration. The primary metabolic pathway involves the enzymatic cleavage of this compound into β-alanine and N(τ)-methyl-L-histidine. The detailed pharmacokinetic data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of drug development and nutritional science for the further investigation and potential application of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. unmc.edu [unmc.edu]

- 4. This compound, Imidazole Dipeptide Promotes Skeletal Muscle Regeneration by Regulating Phagocytosis Properties of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Balenine in the Regulation of Phagocytosis in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balenine (β-alanyl-3-methyl-L-histidine) is a naturally occurring imidazole dipeptide found predominantly in the muscle tissues of certain marine organisms.[1][2] As a structural analog of carnosine and anserine, this compound is emerging as a bioactive compound with significant potential in regulating immune functions. Recent research has highlighted its role in modulating phagocytosis, a critical process in the innate immune response where cells such as macrophages engulf and eliminate pathogens, cellular debris, and senescent cells. This technical guide provides an in-depth overview of the current understanding of this compound's role in regulating phagocytosis in immune cells, with a focus on quantitative data, experimental protocols, and signaling pathways. This information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are exploring the therapeutic potential of this compound and related compounds.

Quantitative Data on this compound's Effect on Phagocytosis and Cytokine Expression

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on macrophage phagocytic activity and cytokine expression.

| Treatment Group | This compound Concentration (mM) | Phagocytic Activity (Fold Change vs. Control) | Statistical Significance (p-value) |

| Control | 0 | 1.0 | - |

| This compound | 1 | ~1.2 | < 0.05 |

| This compound | 5 | ~1.4 | < 0.01 |

| This compound | 10 | ~1.6 | < 0.01 |

Table 1: Dose-Dependent Effect of this compound on Phagocytic Activity of RAW264.7 Macrophages. Data is estimated from graphical representations in Yang et al., 2022. The study reported a gradual increase in phagocytic activity with increasing concentrations of this compound.[2]

| Cytokine | This compound-Enriched Diet vs. Normal Diet (Day 3 post-injury) | Effect | Statistical Significance (p-value) |

| TNF-α | Upregulated | Pro-inflammatory response | < 0.05 |

| IL-6 | Upregulated | Pro-inflammatory response | < 0.05 |

| IL-10 | Upregulated | Anti-inflammatory response | < 0.05 |

Table 2: In Vivo Effect of this compound-Enriched Diet on Cytokine mRNA Expression in a Cardiotoxin-Induced Muscle Injury Model. Data from Yang et al., 2022.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and phagocytosis.

Cell Culture of RAW264.7 Macrophages

The RAW264.7 cell line is a widely used model for studying macrophage function.

-

Cell Line: RAW264.7 (murine macrophage cell line)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: When cells reach 80-90% confluency, they are detached by gentle scraping or using a cell scraper. The cell suspension is then centrifuged, and the pellet is resuspended in fresh medium for plating in new culture flasks.

In Vitro Phagocytosis Assay (Neutral Red Method)

This assay quantitatively measures the phagocytic activity of macrophages.

-

Cell Seeding: RAW264.7 cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 mM) and incubated for 24 hours.

-

Phagocytosis Induction: A suspension of opsonized particles (e.g., zymosan, latex beads, or apoptotic cells) is added to each well and incubated for a defined period (e.g., 1-2 hours) to allow for phagocytosis. In the study by Yang et al., a neutral red staining method was employed.[2]

-

Neutral Red Staining:

-

After the phagocytosis induction period, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

A solution of Neutral Red (e.g., 0.05% in PBS) is added to each well, and the plate is incubated for 1-2 hours. Live cells with active lysosomes will take up the dye.

-

The Neutral Red solution is removed, and the cells are washed again with PBS to remove excess dye.

-

A destaining solution (e.g., 50% ethanol, 1% acetic acid in water) is added to each well to lyse the cells and release the ingested dye.

-

-

Quantification: The absorbance of the destaining solution is measured using a microplate reader at a wavelength of approximately 540 nm. The absorbance is directly proportional to the number of viable cells that have phagocytosed the target particles.

Cardiotoxin-Induced Muscle Injury Model (In Vivo)

This model is used to study muscle regeneration and the associated immune response.

-

Animal Model: C57BL/6 mice are commonly used.

-

Injury Induction:

-

Mice are anesthetized.

-

A single intramuscular injection of cardiotoxin (CTX) (e.g., 50 µL of a 10 µM solution in sterile saline) is administered into the tibialis anterior (TA) muscle.

-

-

This compound Administration: Mice are fed a diet enriched with this compound or a normal control diet for a specified period before and after the CTX injection.[1][2]

-

Tissue Collection and Analysis: At different time points post-injury (e.g., days 3, 5, 7), the TA muscles are harvested. The tissue can then be processed for various analyses, including:

-

Histology: To observe muscle fiber regeneration and immune cell infiltration.

-

Immunohistochemistry: To identify specific immune cell populations (e.g., macrophages using F4/80 or CD68 markers).

-

Quantitative Real-Time PCR (qRT-PCR): To measure the expression levels of genes related to inflammation (e.g., TNF-α, IL-6, IL-10) and muscle regeneration.

-

Signaling Pathways

The precise signaling pathway through which this compound regulates phagocytosis is still under investigation. However, based on studies of the closely related dipeptide carnosine, a hypothetical pathway can be proposed. Carnosine has been shown to enhance macrophage phagocytosis through the activation of the AKT2 signaling pathway.[3]

Hypothetical this compound-Mediated Phagocytosis Signaling Pathway

Caption: Hypothetical signaling pathway of this compound-induced phagocytosis.

This proposed pathway suggests that this compound may bind to a specific cell surface receptor on macrophages, leading to the activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates AKT2. Activated AKT2 is a key signaling molecule that can trigger downstream events leading to the rearrangement of the actin cytoskeleton, a crucial step for the engulfment of particles during phagocytosis.

Experimental Workflow for Investigating this compound's Effect on Phagocytosis

Caption: Workflow for in vitro phagocytosis assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound plays a significant role in enhancing the phagocytic capacity of macrophages. This immunomodulatory effect, coupled with its influence on cytokine expression, positions this compound as a promising candidate for further investigation in the context of various therapeutic applications, including the promotion of tissue regeneration and the resolution of inflammation.

Future research should focus on elucidating the precise molecular mechanisms underlying this compound's effects. Key areas of investigation include:

-

Receptor Identification: Identifying and characterizing the specific cell surface receptor(s) that bind this compound on immune cells.

-

Signaling Pathway Confirmation: Validating the involvement of the PI3K/AKT pathway and identifying other potential signaling cascades activated by this compound.

-

In Vivo Efficacy: Conducting more extensive in vivo studies to evaluate the therapeutic potential of this compound in various disease models characterized by impaired phagocytosis or dysregulated inflammation.

-

Structure-Activity Relationship: Investigating the structure-activity relationship of this compound and its derivatives to optimize their immunomodulatory properties for drug development.

A deeper understanding of how this compound regulates phagocytosis will be instrumental in harnessing its therapeutic potential for the development of novel immunomodulatory agents.

References

A Comparative Analysis of the Biological Functions of Balenine and Carnosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the biological functions of balenine and carnosine, two naturally occurring histidine-containing dipeptides. While structurally similar, emerging evidence reveals significant differences in their bioavailability, antioxidant capacity, and immunomodulatory roles. This compound, a methylated analog of carnosine, exhibits markedly higher resistance to enzymatic hydrolysis by carnosinase (CN1), leading to superior plasma half-life and bioavailability.[1][2] Furthermore, studies suggest this compound possesses greater antioxidant and iron-chelating properties.[1] This guide synthesizes the current understanding of their comparative biological activities, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows.

Introduction

Carnosine (β-alanyl-L-histidine) is a well-studied dipeptide with a plethora of physiological roles, including pH buffering, antioxidant and anti-glycating activities, and metal ion chelation.[3] this compound (β-alanyl-Nτ-methyl-L-histidine), found predominantly in certain marine vertebrates, has historically received less attention. However, recent research has highlighted its potential as a more potent and bioavailable alternative to carnosine, sparking interest in its therapeutic and nutraceutical applications. This document aims to provide a detailed technical comparison to inform further research and development.

Comparative Bioavailability and Metabolism

A pivotal difference between this compound and carnosine lies in their susceptibility to degradation by serum carnosinase (CN1), the enzyme responsible for their hydrolysis into constituent amino acids.

Table 1: Comparative Plasma Kinetics of this compound and Carnosine in Humans

| Parameter | This compound | Carnosine | Anserine | Reference |

| Plasma Half-life (t½) (min) | 34.9 ± 14.6 | 1.20 ± 0.36 | 2.14 ± 0.58 | [1][2] |

| Relative Hydrolysis Rate by CN1 | ~5-20% of carnosine | 100% | ~30-50% of carnosine | [1][4] |

| Peak Plasma Concentration (Cmax) at 10 mg/kg dose (µM) | ~28 | Barely measurable | ~1.10 | [1][5] |

The methylation of the imidazole ring in this compound renders it a poor substrate for CN1, resulting in a significantly longer plasma half-life—approximately 29 times that of carnosine.[1] This enhanced stability leads to substantially higher plasma concentrations upon oral supplementation, suggesting greater potential for systemic effects.

Experimental Protocol: Determination of Carnosinase (CN1) Activity

This protocol is based on the fluorometric determination of histidine released from the hydrolysis of carnosine.

Materials:

-

Human serum samples

-

L-carnosine solution (e.g., 100 mM in phosphate-buffered saline, pH 7.4)

-

Trichloroacetic acid (TCA) solution (e.g., 1 M)

-

o-phthaldialdehyde (OPA) reagent

-

L-histidine standards

-

96-well microplate reader (fluorescence)

Procedure:

-

Pre-warm serum samples and carnosine solution to 37°C.

-

Initiate the reaction by adding a known concentration of carnosine to the serum. The final concentration of carnosine is typically in the millimolar range.

-

Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of cold TCA solution to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new microplate.

-

Add the OPA reagent to each well. OPA reacts with the primary amine of the liberated histidine to form a fluorescent product.

-

Incubate at room temperature in the dark for a specified time.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Quantify the amount of histidine produced by comparing the fluorescence to a standard curve generated with known concentrations of L-histidine.

-

Enzyme activity is typically expressed as µmol of histidine produced per minute per mL of serum.

Comparative Biological Functions

Antioxidant and Metal Chelating Activity

Both this compound and carnosine exhibit antioxidant properties, primarily attributed to the imidazole ring of the histidine moiety. However, studies indicate that this compound may have a superior capacity for radical scavenging and metal ion chelation.

Table 2: Comparative Antioxidant and Iron-Chelating Activities

| Activity | This compound | Carnosine | Anserine | Reference |

| DPPH Radical Scavenging Activity | Higher than carnosine | Effective scavenger | Less effective than carnosine | [1][6][7] |

| Iron (Fe²⁺) Chelating Activity | Higher than carnosine | Effective chelator | - | [1][8] |

| Peroxyl Radical Trapping Ability | Effective | Effective | Effective | [3][9] |

Note: Specific IC50 or ORAC values for a direct comparison between this compound and carnosine are not consistently reported across studies. The table reflects the qualitative consensus in the literature.

Experimental Protocol: Ferrous Ion (Fe²⁺) Chelating Activity Assay

This colorimetric assay is based on the competition between the chelating agent and ferrozine for ferrous ions.

Materials:

-

This compound and carnosine solutions of varying concentrations

-

Ferrous chloride (FeCl₂) solution (e.g., 2 mM)

-

Ferrozine solution (e.g., 5 mM)

-

Methanol or another suitable solvent

-

96-well microplate reader (absorbance)

Procedure:

-

Add the this compound or carnosine sample to a microplate well.

-

Add the FeCl₂ solution to initiate the chelation reaction and incubate for a short period.

-

Add the ferrozine solution. Ferrozine forms a stable magenta-colored complex with any remaining free Fe²⁺.

-

Incubate at room temperature for approximately 10 minutes.

-

Measure the absorbance at 562 nm.

-

A lower absorbance indicates a higher chelating activity of the sample, as less Fe²⁺ was available to form a complex with ferrozine.

-

The chelating activity is calculated as a percentage of inhibition of ferrozine-Fe²⁺ complex formation.

Immunomodulatory Effects and Muscle Regeneration

Recent evidence suggests a role for this compound in modulating immune responses, particularly in the context of skeletal muscle regeneration. This compound has been shown to enhance the phagocytic activity of macrophages and influence the expression of both pro- and anti-inflammatory cytokines during muscle repair.[10][11]

Table 3: Comparative Effects on Macrophage Function and Cytokine Expression

| Function | This compound | Carnosine | Reference |

| Macrophage Phagocytic Activity | Significantly increased in a dose-dependent manner | Shown to promote phagocytosis of senescent cells | [10] |

| Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6) | Increased during the early stages of muscle regeneration | Can modulate expression | [10] |

| Anti-inflammatory Cytokine Expression (e.g., IL-10, TGF-β) | Increased during the later stages of muscle regeneration | Can modulate expression | [10] |